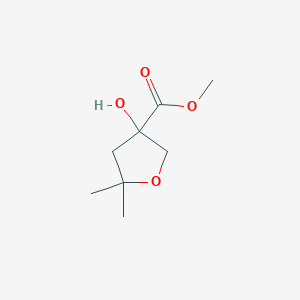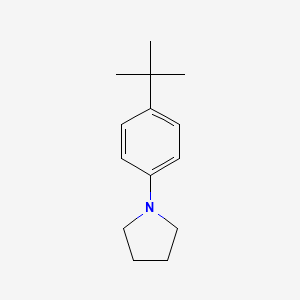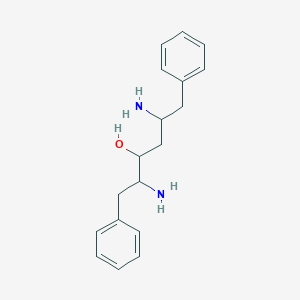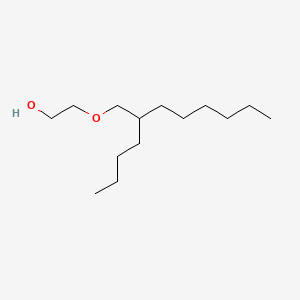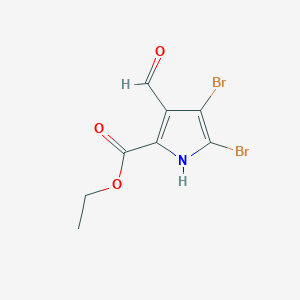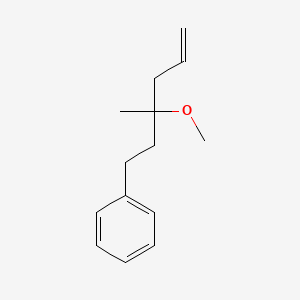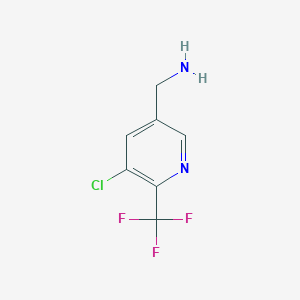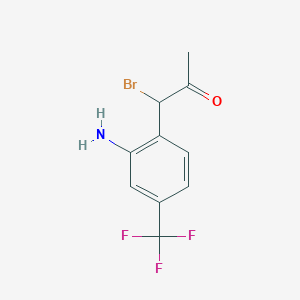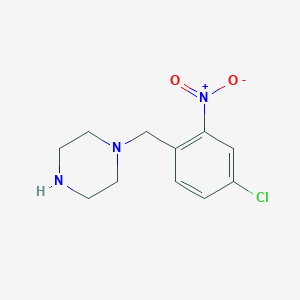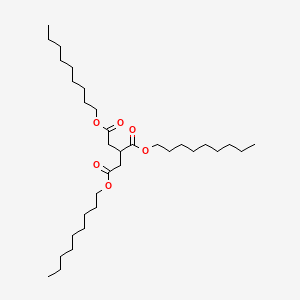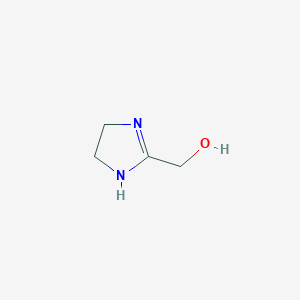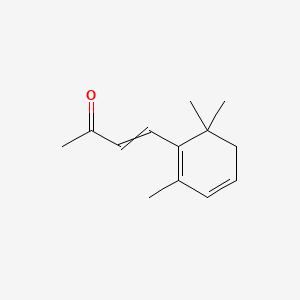
(4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C7H13ClSi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms. This compound is notable for its unique structure, which includes a chlorinated butenynyl group attached to a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of (4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane typically involves the reaction of 4-chlorobut-3-en-1-yne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactants. The reaction conditions include a temperature range of 0-25°C and a reaction time of several hours. The product is then purified by distillation or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
(4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions typically require the presence of a base and are carried out at room temperature.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction Reactions: The compound can be reduced to form alkanes or alkenes. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide can yield alcohols, while oxidation reactions with m-CPBA can produce epoxides .
Applications De Recherche Scientifique
(4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules
Material Science: The compound is used in the preparation of silicon-containing polymers and materials. These materials have applications in electronics, coatings, and adhesives.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents.
Mécanisme D'action
The mechanism of action of (4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity. The chlorine atom can act as a leaving group in substitution reactions, while the butenynyl group can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can stabilize reaction intermediates and transition states .
Comparaison Avec Des Composés Similaires
(4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane can be compared with other similar compounds, such as:
(4-Bromobut-3-en-1-yn-1-yl)(trimethyl)silane: This compound has a bromine atom instead of chlorine. It exhibits similar reactivity but may have different reaction rates and selectivities due to the different halogen atom.
(4-Chlorobut-3-en-1-yn-1-yl)(triethyl)silane: This compound has a triethylsilyl group instead of a trimethylsilyl group. The larger size of the triethylsilyl group can affect the compound’s steric properties and reactivity.
(4-Chlorobut-3-en-1-yn-1-yl)(dimethyl)silane: This compound has a dimethylsilyl group instead of a trimethylsilyl group.
Propriétés
Numéro CAS |
102139-32-2 |
|---|---|
Formule moléculaire |
C7H11ClSi |
Poids moléculaire |
158.70 g/mol |
Nom IUPAC |
4-chlorobut-3-en-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H11ClSi/c1-9(2,3)7-5-4-6-8/h4,6H,1-3H3 |
Clé InChI |
FWNINWVPFCYDMS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


